![molecular formula C20H18O6 B2844313 (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859658-46-1](/img/structure/B2844313.png)
(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as DBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBO is a benzofuran derivative that exhibits a range of pharmacological activities, making it an attractive compound for research and development.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and biological evaluation of benzofuran derivatives. For instance, the study by Ong, Hwang, and Chern (1988) discusses the condensation of glycine anhydride and 2,5-dimethoxybenzaldehyde to obtain compounds with antimicrobial and potent cytotoxic activity, highlighting the importance of molecular configuration for the expression of biological activity (Ong, Hwang, & Chern, 1988). This illustrates the potential of such compounds in the development of new pharmaceuticals.
Metal-Organic Frameworks (MOFs) for Drug Delivery
The robust [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] MOF has been investigated as a platform for the controlled release of bioactive molecules, demonstrating the potential of benzofuran derivatives in creating efficient drug delivery systems (Noorian, Hemmatinejad, & Navarro, 2020).
Chemical Properties and Applications
Veeraiah et al. (2012) have explored the vibrational and electronic properties of benzofuran derivatives, offering insights into their potential applications in materials science, particularly for fluorescence-based applications (Veeraiah, Solomon, Krishna, Reddy, Veeraiah, & Chaitanya, 2012).
Synthetic Studies
Fukui, Nakayama, and Tanaka's work (1969) on the synthesis of benzofuran analogues demonstrates the diverse synthetic routes available for creating benzofuran derivatives, which can be tailored for specific scientific applications (Fukui, Nakayama, & Tanaka, 1969).
Antioxidant Properties
Ezzatzadeh and Hossaini (2018) conducted a study on the synthesis of benzofuran derivatives via a Strecker-type reaction, highlighting their antioxidant activity. This suggests potential applications in medicinal chemistry and the development of therapeutic agents (Ezzatzadeh & Hossaini, 2018).
properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-4-6-16-18(10-15)26-19(20(16)22)9-13-8-14(23-2)5-7-17(13)24-3/h4-10H,11H2,1-3H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBGULWAXANCJT-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one |
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